Calyxin H
Overview
Description
Calyxin H is a naturally occurring diarylheptanoid compound isolated from the seeds of Alpinia blepharocalyx, a plant belonging to the Zingiberaceae family . This compound is known for its unique structure, which includes a diarylheptanoid unit and a chalcone moiety . This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calyxin H involves the extraction of the compound from the seeds of Alpinia blepharocalyx. The seeds are typically subjected to solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extract is then purified using chromatographic techniques to isolate this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The seeds of Alpinia blepharocalyx are harvested in bulk, and the extraction is carried out using industrial-grade solvents and large-scale chromatography equipment to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Calyxin H undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives with different chemical and biological properties.
Scientific Research Applications
Calyxin H has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Calyxin H involves its interaction with various molecular targets and pathways. This compound has been shown to modulate the activity of heat shock factor 1 (HSF1), leading to increased expression of heat shock proteins (HSPs) . These proteins play a crucial role in protecting cells from stress and maintaining cellular homeostasis. Additionally, this compound may interact with other signaling pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Calyxin H is part of a series of diarylheptanoids, which include compounds such as epithis compound, blepharocalyxins A and B, and other related diarylheptanoids . These compounds share similar structural features but differ in their specific functional groups and moieties. For example:
Epithis compound: Possesses a similar diarylheptanoid unit but differs in the stereochemistry and specific functional groups.
Blepharocalyxins A and B: Contain two diarylheptanoid units and a chalcone moiety, making them structurally distinct from this compound.
The uniqueness of this compound lies in its specific combination of a diarylheptanoid unit and a chalcone moiety, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34O7/c1-42-32-22-31(40)33(35(41)34(32)30(39)21-13-24-11-17-27(37)18-12-24)29(25-14-19-28(38)20-15-25)9-5-8-26(36)16-10-23-6-3-2-4-7-23/h2-7,9,11-15,17-22,26,29,36-38,40-41H,8,10,16H2,1H3/b9-5+,21-13+/t26-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHJUBYCOAJPQW-ZMWVNLCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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